molecular formula C8H13N3O2 B12918995 2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide

2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide

Cat. No.: B12918995
M. Wt: 183.21 g/mol
InChI Key: NECGLWIPWCQCPF-MZCGDCDISA-N
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Description

2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide is an organic compound with the molecular formula C₈H₁₃N₃O₂ It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide typically involves multiple steps:

    Formation of Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, undergoes functionalization to introduce the allylidene group.

    Hydrazinecarboxamide Introduction: The functionalized tetrahydrofuran derivative is then reacted with hydrazinecarboxamide under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with unique properties, such as polymers or resins.

Mechanism of Action

The mechanism by which 2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydrofuran-2-yl)acetonitrile: This compound shares the tetrahydrofuran ring but has a different functional group.

    2-(Tetrahydrofuran-2-yl)ethanol: Another similar compound with a hydroxyl group instead of the hydrazinecarboxamide moiety.

Uniqueness

2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide is unique due to the presence of both the tetrahydrofuran ring and the hydrazinecarboxamide group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

[(E)-[(E)-3-(oxolan-2-yl)prop-2-enylidene]amino]urea

InChI

InChI=1S/C8H13N3O2/c9-8(12)11-10-5-1-3-7-4-2-6-13-7/h1,3,5,7H,2,4,6H2,(H3,9,11,12)/b3-1+,10-5+

InChI Key

NECGLWIPWCQCPF-MZCGDCDISA-N

Isomeric SMILES

C1CC(OC1)/C=C/C=N/NC(=O)N

Canonical SMILES

C1CC(OC1)C=CC=NNC(=O)N

Origin of Product

United States

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